molecular formula C20H18O7 B11476844 (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one

Cat. No.: B11476844
M. Wt: 370.4 g/mol
InChI Key: KMENVGTUWDVBDJ-HWKANZROSA-N
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Description

(2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE is a complex organic compound that belongs to the class of benzodioxins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions.

    Cyclization Reactions: Formation of the benzodioxin ring structures through intramolecular cyclization.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development.

Industry

In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxins: Compounds with similar benzodioxin ring structures.

    Methoxy-substituted Compounds: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

The uniqueness of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C20H18O7/c1-22-17-10-13(18(23-2)20-19(17)26-11-27-20)3-5-14(21)12-4-6-15-16(9-12)25-8-7-24-15/h3-6,9-10H,7-8,11H2,1-2H3/b5-3+

InChI Key

KMENVGTUWDVBDJ-HWKANZROSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC4=C(C=C3)OCCO4)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC4=C(C=C3)OCCO4)OC)OCO2

Origin of Product

United States

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